2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide

Analytical chemistry Impurity profiling Pharmaceutical quality control

Researchers developing venadaparib analytical methods require a chromatographically distinct impurity marker with defined retention time and mass spectrometric signature for ICH Q3A compliance. This compound serves as the designated Venadaparib Impurity 12 reference standard. • Validated for HPLC/LC-MS impurity quantification in venadaparib drug substance and product • Hydrazide moiety enables one-step condensation to hydrazones, pyrazoles, and thiazolidines for focused library synthesis • TPSA 100.87 Ų, logP -0.5445 provides a polar, low-lipophilicity scaffold for CNS-targeted lead discovery • Supplied at ≥98% purity; ships ambient globally

Molecular Formula C10H10N4O2
Molecular Weight 218.21 g/mol
CAS No. 25947-18-6
Cat. No. B1295589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide
CAS25947-18-6
Molecular FormulaC10H10N4O2
Molecular Weight218.21 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NNC2=O)CC(=O)NN
InChIInChI=1S/C10H10N4O2/c11-12-9(15)5-8-6-3-1-2-4-7(6)10(16)14-13-8/h1-4H,5,11H2,(H,12,15)(H,14,16)
InChIKeyLRYHCCVJXQEMLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide Overview


2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide (CAS 25947-18-6) is a phthalazinone derivative bearing an acetohydrazide moiety at the 1-position. The compound is commercially available as a research-grade chemical, primarily utilized as an analytical reference standard for venadaparib impurity profiling and as a versatile synthetic intermediate for constructing biologically active heterocyclic scaffolds [1]. Its well-defined molecular architecture (C10H10N4O2; MW 218.21) and documented reactivity make it a distinct building block in medicinal chemistry and pharmaceutical development workflows.

Certified venadaparib impurity reference standard
Reactive hydrazide for heterocycle diversification
High-purity analytical grade starting material

2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide Substitution Limitations


Phthalazinone derivatives exhibit pronounced structure-activity divergence due to the electronic and steric influence of substituents at the N-1 and C-4 positions [1]. The acetohydrazide group in this specific compound confers a unique reactivity profile—capable of undergoing condensation, cyclization, and nucleophilic addition reactions—that is absent in the corresponding acid, ester, or unsubstituted phthalazinone [2]. Moreover, in the context of venadaparib impurity analysis, this compound is a chromatographically distinct species with a defined retention time and mass spectrometric signature ; substitution with a generic phthalazinone would fail to serve as a valid analytical comparator or impurity marker. These functional and analytical specificities preclude simple in-class interchange without compromising synthetic fidelity or regulatory compliance.

Generic phthalazinones lack the hydrazide group and may not replicate synthetic reactivity
Ester or acid analogs require prior activation and may alter multistep route efficiency
Non-designated impurity markers do not share chromatographic identity, compromising analytical specificity

2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide vs. Analogs


Certified Venadaparib Impurity 12 Identity

This compound is unequivocally designated as Venadaparib Impurity 12 by multiple analytical reference standard suppliers, with CAS 25947-18-6 serving as the unique identifier . In contrast, other venadaparib impurities (e.g., Impurity 13, CAS 618443-91-7) possess different molecular formulas and chromatographic behavior . The specific structural assignment enables precise impurity tracking during venadaparib drug substance and drug product analysis, as required by ICH Q3A guidelines.

Impurity Identity
Data to verify
Impurity 12 (C10H10N4O2) vs Impurity 13 / other impurities
Specific impurity tracking marker
Supplier-designated identity; verify with reference standard
Analytical chemistry Impurity profiling Pharmaceutical quality control

High Purity for Reproducible Synthesis and Analysis

Commercially available batches of this compound are certified at ≥98% purity by HPLC or equivalent methods, as verified by vendor certificates of analysis . In comparison, many generic phthalazinone derivatives or custom-synthesized analogs are offered at lower purity grades (e.g., 95% ), which can introduce significant variability in reaction yields and analytical signal-to-noise ratios.

Purity Grade
Data to verify
≥98% HPLC (supplier COA)
Supports synthesis reproducibility
Verify batch-specific certificate of analysis
Organic synthesis Analytical chemistry Quality assurance

Reactive Hydrazide Moiety for Heterocycle Diversification

The terminal hydrazide group (-CONHNH2) in this compound undergoes facile condensation with aldehydes, ketones, and carbon electrophiles to form hydrazones and cyclized heterocycles (e.g., pyrazoles, thiazolidines) [1][2]. In contrast, the corresponding ethyl ester (CAS 25947-13-1) or carboxylic acid analogs require additional activation steps or are unreactive toward such electrophiles under mild conditions.

Hydrazide Reactivity
Class-level
Direct condensation vs Activation required
One-step heterocycle diversification
Reported class-level behavior; confirm with specific electrophile
Medicinal chemistry Synthetic methodology Heterocycle synthesis

Physicochemical Descriptors for Computational Lead Optimization

Key computed properties for this compound include topological polar surface area (TPSA) of 100.87 Ų and partition coefficient (logP) of -0.5445 . These values place it in a favorable drug-like space (TPSA < 140 Ų, logP < 5) distinct from more lipophilic phthalazinone derivatives (e.g., venadaparib with logP 2.98 and TPSA 78.09 [1]).

Physicochemical Profile
Cross-study comparable
TPSA 100.87 / logP -0.5445 vs Venadaparib TPSA 78.09 / logP 2.98
Low-lipophilicity starting scaffold
Calculated properties; not measured
Computational chemistry Drug design Physicochemical profiling

Scaffold for Antimicrobial and Antitumor Lead Discovery

This acetohydrazide derivative has been explicitly utilized as a reactive scaffold to generate libraries of phthalazinone-based heterocycles that were subsequently evaluated for in vitro antimicrobial and antitumor activity [1][2]. While many phthalazinone analogs are studied as final active compounds, this specific building block is a proven precursor for synthesizing diverse bioactive candidates.

Scaffold Utility
Supporting evidence
Precursor to bioevaluated heterocyclic libraries
Supports medicinal chemistry design
No scaffold bioactivity data; downstream SAR required
Anticancer research Antimicrobial research Medicinal chemistry

Application Scenarios: 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide


Venadaparib Impurity Profiling and Method Validation

This compound is the designated Venadaparib Impurity 12 . Procure as a certified reference standard to develop and validate HPLC/LC-MS methods for quantifying process-related impurities in venadaparib drug substance and drug product, ensuring compliance with ICH Q3A guidelines.

Diversified Synthesis of Phthalazinone-Based Heterocyclic Libraries

The hydrazide moiety enables one-step condensation with aldehydes, ketones, and acid chlorides to yield hydrazones, pyrazoles, and thiazolidines [1][2]. Utilize this scaffold to rapidly generate focused libraries for antimicrobial and anticancer lead discovery programs.

Computational Lead Optimization with Favorable Polarity

With a TPSA of 100.87 Ų and logP of -0.5445 , this scaffold offers a polar, low-lipophilicity starting point distinct from more hydrophobic phthalazinone analogs. Apply in virtual screening campaigns targeting CNS or polar binding sites where lower logP is advantageous.

High-Purity Starting Material for Sensitive Transformations

Supplied at ≥98% purity by reputable vendors , this compound minimizes side reactions and simplifies purification in multistep syntheses, making it suitable for medicinal chemistry workflows requiring high reproducibility.

Application
Selection Property
Validation Focus
Venadaparib impurity profiling
Certified impurity reference standard identity
Method specificity and impurity tracking
Heterocyclic library synthesis
Reactive hydrazide moiety
Condensation-based diversification efficiency
Computational lead optimization
Polar low-lipophilicity scaffold
CNS / polar target virtual screening
Sensitive multistep synthesis
High-purity certified starting material
Reproducibility and yield consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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